molecular formula C9H14ClNS B2866283 N-Methyl-2-(phenylthio)ethanamine hydrochloride CAS No. 114458-72-9

N-Methyl-2-(phenylthio)ethanamine hydrochloride

Cat. No.: B2866283
CAS No.: 114458-72-9
M. Wt: 203.73
InChI Key: YWSDHNIDHIDTLZ-UHFFFAOYSA-N
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Description

N-Methyl-2-(phenylthio)ethanamine hydrochloride is a chemical compound with the CAS Registry Number 114458-72-9 . Its molecular formula is C9H14ClNS, and it has a molecular weight of 203.73 g/mol . The structure of this compound can be represented by the SMILES notation CNCCSC1=CC=CC=C1.[H]Cl . As a specialized research chemical, it is part of a class of substituted ethanamines. This compound is strictly for professional research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or personal use. Researchers can leverage this chemical as a building block or intermediate in various chemical synthesis and discovery processes. For specific handling and storage information, please refer to the relevant Safety Data Sheet.

Properties

IUPAC Name

N-methyl-2-phenylsulfanylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS.ClH/c1-10-7-8-11-9-5-3-2-4-6-9;/h2-6,10H,7-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSDHNIDHIDTLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCSC1=CC=CC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-(phenylthio)ethanamine hydrochloride typically involves the reaction of N-methyl-2-chloroethanamine with thiophenol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the desired product formation .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-(phenylthio)ethanamine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Methyl-2-(phenylthio)ethanamine hydrochloride is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of N-Methyl-2-(phenylthio)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and biochemical processes .

Comparison with Similar Compounds

Structural Features and Molecular Properties

Key structural variations among analogs include substituents at the 2-position (e.g., sulfur, oxygen, or nitrogen-containing groups) and modifications to the amine group.

Table 1: Structural and Molecular Comparison
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features Reference
N-Methyl-2-(phenylthio)ethanamine HCl Phenylthio (-S-C₆H₅) C₉H₁₄ClNS ~215.7 High lipophilicity
N-Methyl-2-(methylthio)ethanamine HCl Methylthio (-S-CH₃) C₄H₁₂ClNS 157.66 Smaller, less lipophilic
N-Ethyl-2-(3-methylphenoxy)ethanamine HCl 3-Methylphenoxy (-O-C₆H₄-CH₃) C₁₁H₁₈ClNO 215.72 Ether linkage, moderate polarity
Tofenacin HCl (N-Methyl-2-[(2-methylphenyl)phenylmethoxy]ethanamine HCl) Benzyloxy (-O-CH₂-C₆H₃-CH₃) C₁₇H₂₂ClNO 291.82 Psychostimulant, bulky aromatic
2-(1H-Indol-3-yl)ethanamine HCl (Tryptamine HCl) Indole ring C₁₀H₁₃ClN₂ 196.68 HSP90 inhibitor, planar structure
Key Observations:
  • Steric Effects : Bulky substituents (e.g., benzyloxy in tofenacin) reduce conformational flexibility but may enhance receptor binding specificity .
Table 2: Functional Comparison
Compound Biological Activity/Application Mechanism/Notes Reference
N-Methyl-2-(phenylthio)ethanamine HCl Not explicitly reported; inferred intermediate Likely used in drug discovery for sulfur-containing analogs
N-Methyl-2-[5-(5-nitro-2-furyl)oxadiazolyl]ethanamine HCl Antimicrobial agent Nitrofuran derivatives target bacterial enzymes
Tofenacin HCl Psychostimulant Modulates neurotransmitter reuptake
2-(1H-Indol-3-yl)ethanamine HCl Antiplasmodial, HSP90 inhibition Binds to GLU527 and TYR604 residues
Thiophene fentanyl HCl Opioid receptor agonist (toxicological risks) Structural analog of fentanyl with thiophene
Key Observations:
  • Antimicrobial Potential: Nitrofuran derivatives () highlight the role of electron-withdrawing groups (e.g., nitro) in antimicrobial activity. The phenylthio group in the target compound may lack this but could serve as a bioisostere for optimization .

Physicochemical and Analytical Data

Solubility and Stability:
  • Phenylthio vs. Phenoxy: Thioethers are less polar than ethers, reducing aqueous solubility but improving membrane permeability. For example, N-ethyl-2-(3-methylphenoxy)ethanamine HCl () may exhibit better solubility than the phenylthio analog .
  • Degradation : Sulfur-containing compounds can oxidize to sulfoxides or sulfones, necessitating stability studies under controlled conditions .
Analytical Methods:
  • HPLC methods used for betahistine impurities () and indole derivatives () are applicable for purity assessment of the target compound. For instance, C18 columns with acetonitrile/ammonium acetate mobile phases (pH 4.7) resolve structurally similar amines .

Biological Activity

N-Methyl-2-(phenylthio)ethanamine hydrochloride is a compound with significant biological activity, primarily recognized for its roles in biochemical assays and potential therapeutic applications. This article explores its biological mechanisms, applications in research, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which enhances its solubility and stability. The hydrochloride form is particularly advantageous for various biological applications due to improved bioavailability.

The mechanism of action of this compound involves interaction with specific molecular targets, such as enzymes or receptors. By binding to active sites or altering the conformation of these targets, the compound can modulate cellular signaling pathways and biochemical processes. This modulation can lead to various physiological effects, making it a valuable tool in both research and potential therapeutic contexts.

Applications in Scientific Research

This compound is utilized across multiple scientific disciplines:

  • Biochemistry : It is employed in biochemical assays to investigate enzyme activities and protein interactions, providing insights into cellular mechanisms.
  • Synthetic Chemistry : The compound serves as a building block for synthesizing more complex molecules, aiding in the study of reaction mechanisms and kinetics.
  • Pharmaceutical Development : As an intermediate in the synthesis of pharmaceuticals, it plays a crucial role in drug development processes.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals distinct properties and activities:

Compound NameBiological ActivityUnique Features
N-Methyl-2-(phenylthio)ethanolModerate enzyme inhibitionAlcohol functional group affects reactivity
N-Methyl-2-(phenylthio)ethanamidePotential anti-inflammatory propertiesAmide group may enhance receptor binding
N-Methyl-2-(phenylthio)ethanamineHigh binding affinity to specific targetsUnique sulfur-containing structure enhances activity

This table highlights how variations in chemical structure can lead to differences in biological activity and potential therapeutic applications.

Case Study 1: Enzyme Interaction

A study demonstrated that this compound significantly modulates the activity of certain enzymes involved in metabolic pathways. The compound was shown to increase the activity of specific dehydrogenases, indicating its potential role as a metabolic enhancer.

Case Study 2: Protein Binding Affinity

In a comparative study involving various phenethylamines, this compound exhibited superior binding affinity to certain receptors linked to inflammatory responses. This finding suggests its potential as a therapeutic agent in managing inflammatory diseases .

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